N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine
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Overview
Description
N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine: is a chemical compound with the molecular formula C10H12N4O3 It is known for its unique structure, which includes a benzoxadiazole ring substituted with nitro and diethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves the nitration of a benzoxadiazole precursor followed by the introduction of diethylamino groups. One common method includes the following steps:
Nitration: The benzoxadiazole precursor is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Amination: The nitro-substituted benzoxadiazole is then reacted with diethylamine under suitable conditions to replace the nitro group with a diethylamino group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Oxidized derivatives of the benzoxadiazole ring.
Reduction: Amino-substituted benzoxadiazole derivatives.
Substitution: Various substituted benzoxadiazole compounds depending on the reagents used.
Scientific Research Applications
N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe due to its unique photophysical properties.
Biology: Employed in the study of biological systems, particularly in fluorescence microscopy and imaging.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine involves its interaction with molecular targets through its functional groups. The nitro and diethylamino groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
- 4-diethylamino-7-nitrobenzofurazan
- 7-diethylamino-4-nitrobenzoxadiazole
- 4-Diethylamino-7-nitro-benz-2,1,3-oxadiazol
Uniqueness: N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine is unique due to its specific substitution pattern on the benzoxadiazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-3-13(4-2)8-6-5-7-9(12-17-11-7)10(8)14(15)16/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDUNWATYPHWFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C2=NON=C2C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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